![molecular formula C20H28N2O B14223212 (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol CAS No. 627520-98-3](/img/structure/B14223212.png)
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol: is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a secondary alcohol group and two amine groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-diphenylpropylamine and (S)-2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The secondary alcohol group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form a primary alcohol or amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of primary alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting biochemical pathways.
Protein Interaction: It can interact with proteins, influencing their function and stability.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]ethanol
- (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]butan-2-ol
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain and the position of functional groups.
- Reactivity: These structural differences can influence the reactivity and selectivity of the compounds in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, (2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol is unique in its specific interactions and effects in biological systems.
Properties
CAS No. |
627520-98-3 |
|---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C20H28N2O/c1-17(23)16-22-15-14-21-13-12-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20-23H,12-16H2,1H3/t17-/m0/s1 |
InChI Key |
VEMOSWUNKWFUGA-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(CNCCNCCC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)


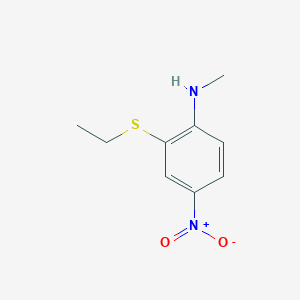
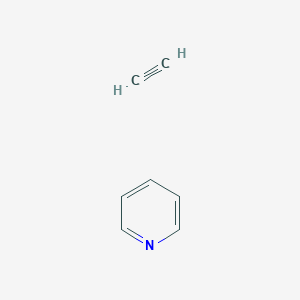
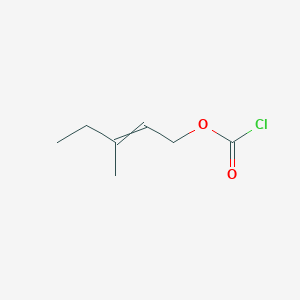
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)

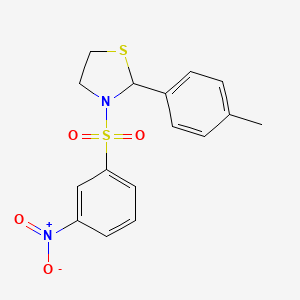
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
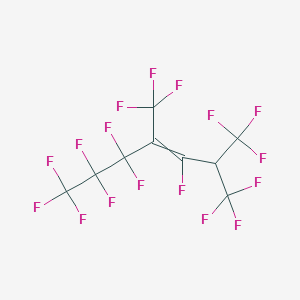
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)


